Cas no 518357-38-5 (5-Ethyl-1H-pyrazole-3-carbaldehyde)

5-Ethyl-1H-pyrazole-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-Ethyl-1H-pyrazole-3-carbaldehyde
- 3-ETHYL-1H-PYRAZOLE-5-CARBALDEHYDE
- 3-ethyl-1H-pyrazole-5-carbaldehyde(SALTDATA: FREE)
- CS-0360776
- 5-Ethyl-1H-pyrazole-3-carboxaldehyde
- SCHEMBL13373553
- 518357-38-5
- SCHEMBL4916584
- DB-315388
- F2167-2353
- DTXSID901290744
- AKOS006305574
- AB60562
- 5-ethyl-2H-pyrazole-3-carboxaldehyde
- BS-38139
- YJDHAJGVDHPKGV-UHFFFAOYSA-N
- MFCD10697813
-
- MDL: MFCD10697813
- インチ: InChI=1S/C6H8N2O/c1-2-5-3-6(4-9)8-7-5/h3-4H,2H2,1H3,(H,7,8)
- InChIKey: YJDHAJGVDHPKGV-UHFFFAOYSA-N
- SMILES: CCC1=CC(=NN1)C=O
計算された属性
- 精确分子量: 124.06374
- 同位素质量: 124.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 9
- 回転可能化学結合数: 2
- 複雑さ: 105
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- トポロジー分子極性表面積: 45.8Ų
じっけんとくせい
- PSA: 45.75
5-Ethyl-1H-pyrazole-3-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1238153-1g |
3-ETHYL-1H-PYRAZOLE-5-CARBALDEHYDE |
518357-38-5 | 95% | 1g |
$440 | 2023-05-17 | |
TRC | E902338-100mg |
3-ethyl-1H-pyrazole-5-carbaldehyde |
518357-38-5 | 100mg |
$ 95.00 | 2022-06-02 | ||
TRC | E902338-50mg |
3-ethyl-1H-pyrazole-5-carbaldehyde |
518357-38-5 | 50mg |
$ 70.00 | 2022-06-02 | ||
eNovation Chemicals LLC | Y1238153-5g |
3-ETHYL-1H-PYRAZOLE-5-CARBALDEHYDE |
518357-38-5 | 95% | 5g |
$1555 | 2023-05-17 | |
Chemenu | CM276112-1g |
5-Ethyl-1H-pyrazole-3-carbaldehyde |
518357-38-5 | 97% | 1g |
$230 | 2023-02-02 | |
A2B Chem LLC | AG23340-5g |
3-Ethyl-1h-pyrazole-5-carbaldehyde |
518357-38-5 | 95% | 5g |
$1330.00 | 2023-12-30 | |
A2B Chem LLC | AG23340-100mg |
3-Ethyl-1h-pyrazole-5-carbaldehyde |
518357-38-5 | ≥ 95% (Assay) | 100mg |
$125.00 | 2024-04-19 | |
1PlusChem | 1P00DDL8-250mg |
3-ETHYL-1H-PYRAZOLE-5-CARBALDEHYDE |
518357-38-5 | ≥ 95% (Assay) | 250mg |
$268.00 | 2025-02-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1579-500.0mg |
5-ethyl-1H-pyrazole-3-carbaldehyde |
518357-38-5 | 95% | 500.0mg |
¥996.0000 | 2024-08-02 | |
eNovation Chemicals LLC | Y1238153-250mg |
3-ETHYL-1H-PYRAZOLE-5-CARBALDEHYDE |
518357-38-5 | 95% | 250mg |
$435 | 2024-06-06 |
5-Ethyl-1H-pyrazole-3-carbaldehyde 関連文献
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
5-Ethyl-1H-pyrazole-3-carbaldehydeに関する追加情報
Recent Advances in the Application of 5-Ethyl-1H-pyrazole-3-carbaldehyde (CAS: 518357-38-5) in Chemical Biology and Pharmaceutical Research
5-Ethyl-1H-pyrazole-3-carbaldehyde (CAS: 518357-38-5) is a pyrazole derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile reactivity and potential therapeutic applications. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents. Recent studies have explored its utility in medicinal chemistry, highlighting its role in the design of novel drug candidates with improved pharmacokinetic properties.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 5-Ethyl-1H-pyrazole-3-carbaldehyde as a building block for the synthesis of selective JAK3 inhibitors. The researchers utilized this compound to develop a series of derivatives that exhibited nanomolar potency against JAK3 while maintaining high selectivity over other JAK isoforms. The structural flexibility of the pyrazole core allowed for fine-tuning of the inhibitory activity, showcasing the compound's potential in targeted therapy development.
In the field of antimicrobial research, a recent breakthrough was achieved using 5-Ethyl-1H-pyrazole-3-carbaldehyde as a precursor for novel antifungal agents. A 2024 publication in Bioorganic & Medicinal Chemistry Letters reported the synthesis of triazole-containing derivatives that demonstrated potent activity against Candida albicans and Aspergillus fumigatus. The aldehyde functionality of the compound proved crucial for the subsequent click chemistry reactions that generated the active triazole products.
Ongoing research has also explored the application of 5-Ethyl-1H-pyrazole-3-carbaldehyde in cancer therapeutics. Recent preclinical studies have shown that derivatives of this compound can effectively inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers. The compound's ability to form Schiff bases with primary amines has been exploited to create prodrugs with enhanced tumor-targeting capabilities.
The synthetic accessibility of 5-Ethyl-1H-pyrazole-3-carbaldehyde has made it particularly valuable in high-throughput screening programs. Several pharmaceutical companies have incorporated this scaffold into their compound libraries for phenotypic screening against various disease targets. Recent patent applications indicate growing commercial interest in this chemical entity, particularly for inflammatory and autoimmune disease indications.
Looking forward, researchers are investigating the potential of 5-Ethyl-1H-pyrazole-3-carbaldehyde in the development of covalent inhibitors and PROTACs (Proteolysis Targeting Chimeras). The reactive aldehyde group offers unique opportunities for targeted protein degradation strategies, representing an exciting frontier in drug discovery. As the understanding of this compound's pharmacological potential continues to expand, it is expected to play an increasingly important role in the development of next-generation therapeutics.
518357-38-5 (5-Ethyl-1H-pyrazole-3-carbaldehyde) Related Products
- 20583-33-9(1-(1H-pyrazol-3-yl)ethan-1-one)
- 91420-23-4(5-chloro-2-methyl-3-Pyridinol)
- 2156945-46-7(3-amino-3-1-(methylsulfanyl)cyclopropylpropanamide)
- 862830-96-4(2-(1,2-dimethyl-1H-indol-3-yl)-N-3-(morpholin-4-yl)propyl-2-oxoacetamide)
- 866848-25-1(3-(4-tert-butylbenzenesulfonyl)-N-(3,4-dimethylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)
- 1344343-51-6(2-(oxan-3-yl)pyrrolidine)
- 1512208-47-7(1-(2,2-dimethylpropyl)cyclopentan-1-amine)
- 1807416-42-7(2-Fluoro-3-iodopyridine-5-acrylic acid)
- 251307-31-0(4-(3,4-dichlorophenyl)-5-methanesulfonyl-N,N-dimethylpyrimidin-2-amine)
- 2126160-54-9(4,4,7-trimethylazepan-2-one)
